6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
CAS No.: 900297-76-9
Cat. No.: VC11806622
Molecular Formula: C24H26N2O2
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900297-76-9 |
|---|---|
| Molecular Formula | C24H26N2O2 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 6-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
| Standard InChI | InChI=1S/C24H26N2O2/c1-19-9-10-23-22(16-19)21(17-24(27)28-23)18-26-14-12-25(13-15-26)11-5-8-20-6-3-2-4-7-20/h2-10,16-17H,11-15,18H2,1H3/b8-5+ |
| Standard InChI Key | CFFPGBOLEQCWSR-VMPITWQZSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
| SMILES | CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Introduction
Chemical Formula and Features
-
IUPAC Name: 6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
-
Structural Highlights:
-
A chromenone (coumarin) core with a methyl group at the 6th position.
-
A piperazine ring substituted with a cinnamyl group (3-phenylprop-2-enyl) attached at the 4th position.
-
The piperazine is linked to the chromenone core through a methylene bridge at the 4th position.
-
Class: Chromenones (Coumarins)
Chromenones are widely recognized for their biological versatility, often serving as scaffolds in drug discovery due to their ability to bind various biological targets.
Synthesis Pathways
Although no direct synthesis protocol for this specific compound is available in the provided sources, general methods for synthesizing chromenone derivatives involve:
-
Base-Catalyzed Cyclization:
-
Coumarin derivatives are typically synthesized via the Pechmann condensation using phenols and β-keto esters under acidic or basic conditions.
-
-
Functionalization:
-
Substituents like piperazine derivatives can be introduced via nucleophilic substitution or reductive amination.
-
-
Cinnamylation:
-
The cinnamyl group can be added to the piperazine ring through alkylation reactions using cinnamyl halides.
-
Biological Activities of Chromenones
Chromenone derivatives are known for their broad spectrum of bioactivities:
-
Anticancer Properties:
-
Antimicrobial Activity:
-
Coumarins with piperazine moieties exhibit antibacterial and antifungal properties by disrupting microbial enzyme systems.
-
-
Anti-inflammatory Effects:
-
Chromenones can inhibit inflammatory mediators like prostaglandins and cytokines.
-
Potential Applications of Piperazine Derivatives
Piperazine-functionalized compounds often display enhanced bioavailability and target specificity due to their ability to form hydrogen bonds and interact with biological receptors.
Research Implications
The structural features of this compound suggest its relevance in medicinal chemistry research:
-
Drug Development:
-
The combination of a chromenone core with a piperazine moiety makes it a promising lead compound for developing new drugs targeting cancer, infections, or inflammation.
-
-
Molecular Docking Studies:
-
In silico studies could predict its binding affinity to biological targets such as enzymes or receptors.
-
-
Synthetic Modifications:
-
Further functionalization of the cinnamyl or chromenone moieties could enhance its pharmacological profile.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume